6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

Catalog No.
S3176259
CAS No.
108989-52-2
M.F
C8H12Cl2N2
M. Wt
207.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dih...

CAS Number

108989-52-2

Product Name

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.1

InChI

InChI=1S/C8H10N2.2ClH/c1-6-2-7-3-9-4-8(7)5-10-6;;/h2,5,9H,3-4H2,1H3;2*1H

InChI Key

WSXWCDOMEOOGSO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CNC2)C=N1.Cl.Cl

Solubility

not available

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 195.1 g/mol. It is characterized by a pyrrolo[3,4-c]pyridine structure, which is a fused bicyclic system that incorporates a pyrrole and a pyridine ring. This compound is notable for its potential biological activities and therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the methyl group at the 6-position contributes to its unique properties and reactivity.

The chemical behavior of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride can be influenced by various functional groups present in its structure. The dihydrochloride form indicates that it can participate in protonation reactions, making it soluble in water and potentially reactive with bases.

Key reactions include:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrrolic and pyridinic rings can act as nucleophiles, allowing for substitutions that modify the compound's activity.
  • Electrophilic aromatic substitution: The aromatic nature of the pyridine ring may allow for electrophilic attacks under suitable conditions.
  • Reduction reactions: The dihydro form suggests potential for reduction to yield fully saturated derivatives.

6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has been investigated for various biological activities:

  • Antidiabetic effects: Compounds similar to this have shown promise in enhancing insulin sensitivity and reducing blood glucose levels, indicating potential applications in diabetes management .
  • Antitumor properties: Derivatives of pyrrolo[3,4-c]pyridine have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar antitumor activity .
  • Antimicrobial activity: Some derivatives have shown efficacy against bacterial and fungal strains, which could lead to applications in treating infections .

Several synthetic pathways have been developed to produce 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride:

  • Cyclization reactions: These typically involve precursors such as 2-methylpyridine and appropriate aldehydes or ketones under acidic or basic conditions to facilitate ring closure.
  • Mannich reaction: This method can be employed to introduce amine functionalities into the pyrrole or pyridine rings.
  • Hydrochloride formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

The unique structure and biological activity of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride suggest several applications:

  • Pharmaceutical development: Its potential antidiabetic and anticancer properties make it a candidate for drug development.
  • Research tool: It can serve as a lead compound for synthesizing new derivatives with enhanced biological activities.
  • Chemical probes: Its reactivity allows it to be used in studies investigating biochemical pathways related to its biological effects.

Interaction studies involving 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride focus on its binding affinities with various biological targets:

  • Enzyme inhibition: Research has shown that certain derivatives can inhibit enzymes involved in metabolic pathways linked to diabetes and cancer progression .
  • Receptor binding: Studies on similar compounds indicate potential interactions with neurotransmitter receptors, which may contribute to neuroprotective effects.

Several compounds share structural similarities with 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-Methylpyrrolo[3,4-c]pyridineLacks dihydro formAntitumor activity
7-Amino-2-(substituted phenyl)-pyrrolo[3,4-c]pyridineSubstituted at the 7-positionEnhanced enzyme inhibition
5-Methyl-2-(substituted)-pyrrolo[3,4-c]pyridineDifferent substitution patternAntimicrobial properties

Uniqueness

The uniqueness of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride lies in its specific methyl substitution pattern on the pyrrole ring and its ability to exist as a stable dihydrochloride salt. This structural feature may enhance its solubility and bioavailability compared to other derivatives.

Dates

Last modified: 08-18-2023

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